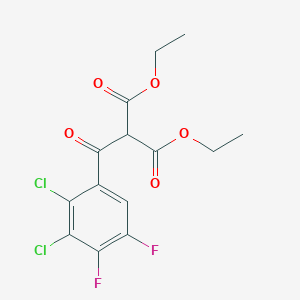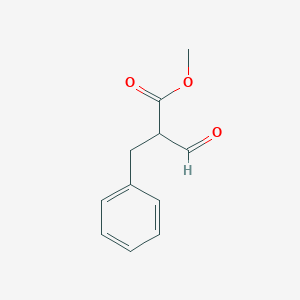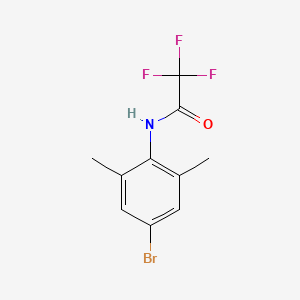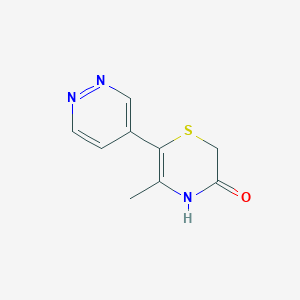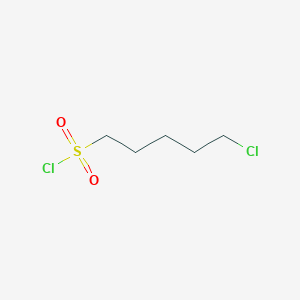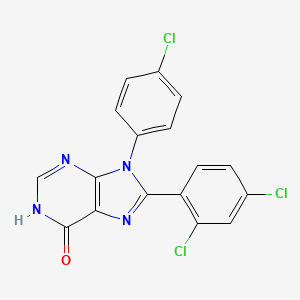
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups attached to a purine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorophenyl and 2,4-dichlorophenyl derivatives with purine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
Applications De Recherche Scientifique
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dichlorophenyl)propan-2-one: Shares structural similarities but differs in its functional groups and applications.
2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate: Another compound with chlorinated phenyl groups, used in different contexts.
3-(2-Chlorophenyl)-2-(4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl)acrylonitrile: Similar in having chlorinated phenyl groups but with distinct chemical properties and uses.
Uniqueness
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one is unique due to its purine core structure combined with chlorinated phenyl groups, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
686344-46-7 |
|---|---|
Formule moléculaire |
C17H9Cl3N4O |
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6-one |
InChI |
InChI=1S/C17H9Cl3N4O/c18-9-1-4-11(5-2-9)24-15(12-6-3-10(19)7-13(12)20)23-14-16(24)21-8-22-17(14)25/h1-8H,(H,21,22,25) |
Clé InChI |
OMWNHSMRUOTAJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=C2C4=C(C=C(C=C4)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


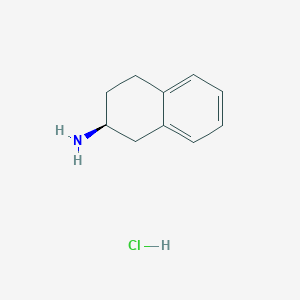
![1-Propanesulfonic acid, 3-[(1,2-dimethylpropyl)amino]-](/img/structure/B8646360.png)
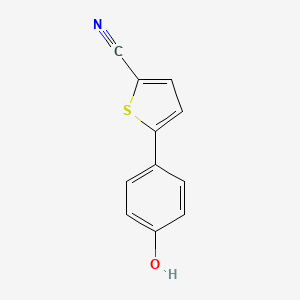
![2-Butyne, 1,4-bis[(tetrahydropyran-2-yl)oxy]-](/img/structure/B8646368.png)
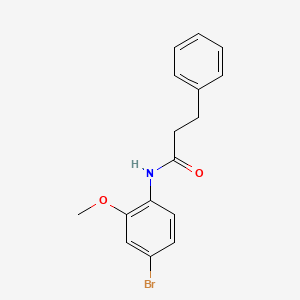
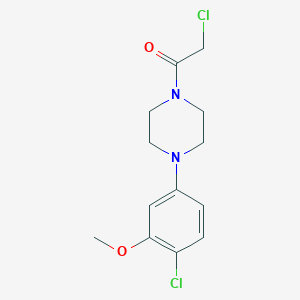
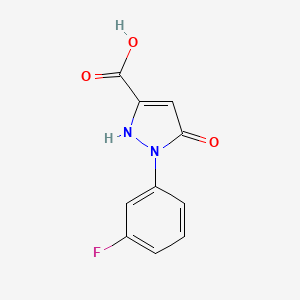
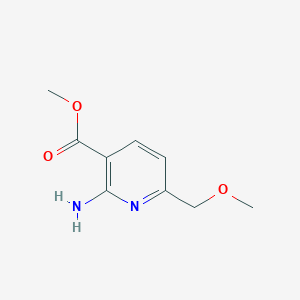
![2,8-dimethyl-5-phenylethynyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8646415.png)
